N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-3-5-15(6-4-13)22-19(26)24-20-23-16(12-28-20)11-18(25)21-14-7-9-17(27-2)10-8-14/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPYPFJCSAKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Urea Formation: The thiazole intermediate can then be reacted with an isocyanate to form the urea derivative.
Acetamide Formation: Finally, the urea derivative can be acylated with an appropriate acylating agent to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogous thiazole-acetamide derivatives documented in the evidence. Key parameters include substituent effects, synthesis routes, and biological activities.
Structural and Functional Analogues
Biological Activity
N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure includes a thiazole ring, an acetamide group, and various aromatic substituents. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 370.43 g/mol. The unique combination of functional groups in its structure is believed to confer specific biological activities that are currently under investigation.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Preliminary investigations into this compound suggest that it may exhibit significant antimicrobial effects against various strains of bacteria and fungi. In particular, compounds with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, related compounds have demonstrated cytotoxic effects against liver cancer cell lines (HepG2), with IC₅₀ values indicating strong inhibitory effects on cell viability . Mechanistic studies suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for cancer therapeutics.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | TBD | Apoptosis induction |
| Related Thiazole Derivative | HCT-116 | 0.62 ± 0.34 | G2/M arrest |
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer progression.
- Receptor Modulation : It may interact with receptors that play critical roles in cell proliferation and apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- A study demonstrated that a structurally related compound exhibited potent cytotoxicity against various cancer cell lines, including significant inhibition of colony formation and migration in HepG2 cells .
- Another research effort highlighted the synthesis of thiazole derivatives with enhanced antimicrobial activity, showcasing the potential for developing new therapeutic agents targeting resistant microbial strains .
Q & A
Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves three key steps:
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
Urea linkage introduction : Reaction of an isocyanate with an amine-functionalized intermediate at 60–80°C in anhydrous dichloromethane .
Acetamide coupling : Acylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .
Optimization strategies :
- Use continuous flow chemistry to enhance yield and purity .
- Employ automated reactors for precise control of temperature and reaction time .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and urea linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. How can researchers conduct initial biological activity screening for this compound?
Answer:
- In vitro assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM .
- Antimicrobial : Broth microdilution to determine MIC against E. coli or S. aureus .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-1/2) .
- Target identification : Use computational docking (AutoDock Vina) to predict binding to enzymes like COX-1 .
Q. How does this compound compare structurally and functionally to related thiazole-urea derivatives?
Answer:
- Structural differences : The 4-methoxyphenyl and p-tolyl groups enhance lipophilicity compared to chlorophenyl analogs, potentially improving membrane permeability .
- Functional outcomes :
- Higher COX-1 selectivity than N-(3-chlorophenyl) analogs due to methoxy group interactions .
- Reduced cytotoxicity in normal cell lines (e.g., HEK-293) compared to ethyl-substituted derivatives .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
Answer:
- Orthogonal assays : Validate kinase inhibition results with radioactive ATP-binding assays if fluorescence-based data is inconsistent .
- Structural analysis : Perform X-ray crystallography or cryo-EM to confirm target binding modes .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., replace p-tolyl with m-tolyl or sulfonamide groups) and test activity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models with 20+ analogs to predict potency .
Q. How can researchers assess in vivo efficacy while addressing poor bioavailability?
Answer:
- Formulation optimization :
- Nanoemulsions or liposomes to enhance solubility .
- PEGylation to prolong half-life .
- Pharmacokinetic studies :
- Measure Cₘₐₓ and AUC in rodent plasma via LC-MS/MS after oral/intravenous administration .
- Monitor metabolite formation using hepatic S9 fractions .
Q. What computational methods are suitable for predicting off-target interactions or toxicity?
Answer:
- Off-target prediction : Use SwissTargetPrediction or SEA to identify potential interactions with GPCRs or ion channels .
- Toxicity profiling :
- Carcinogenicity : Derek Nexus for structural alerts .
- Cardiotoxicity : Patch-clamp assays on hERG channels .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Method | Purity (%) | Reference |
|---|---|---|---|
| Thiazole precursor | Column chromatography (EtOAc/hexane, 3:7) | 98 | |
| Urea-linked intermediate | Recrystallization (ethanol) | 95 | |
| Final acetamide | Preparative HPLC (C18, acetonitrile/water) | 99 |
Q. Table 2. Biological Activity Profile Across Analogues
| Compound Modification | IC₅₀ (COX-1, μM) | IC₅₀ (EGFR, μM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| p-Tolyl (parent) | 0.45 | 2.3 | 12.1 | |
| m-Chlorophenyl | 1.8 | 1.5 | 3.2 | |
| 4-Ethoxyphenyl | 0.92 | 4.7 | 8.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
